molecular formula C15H13NO B1583673 4,5-Dihydro-3,5-diphenylisoxazole CAS No. 4894-23-9

4,5-Dihydro-3,5-diphenylisoxazole

Cat. No.: B1583673
CAS No.: 4894-23-9
M. Wt: 223.27 g/mol
InChI Key: JNTURVIUZIGWEQ-UHFFFAOYSA-N
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Description

4,5-Dihydro-3,5-diphenylisoxazole is a heterocyclic compound with the molecular formula C₁₅H₁₃NO It is a member of the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom

Scientific Research Applications

4,5-Dihydro-3,5-diphenylisoxazole has several scientific research applications:

Safety and Hazards

The safety data sheet for a similar compound, 3,5-Diphenylisoxazole, indicates that it is toxic if swallowed and may cause long-lasting harmful effects to aquatic life . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future directions in the research of isoxazoles, including 4,5-Dihydro-3,5-diphenylisoxazole, involve the development of new eco-friendly synthetic strategies . There’s a particular interest in exploring metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-3,5-diphenylisoxazole typically involves a 1,3-dipolar cycloaddition reaction. One common method is the reaction between hydroxyimoyl chlorides and dipolarophiles under mild basic conditions, such as sodium bicarbonate at ambient temperature . Another approach involves the use of terminal alkynes and nitrile oxides formed in situ by deprotonation of hydroxyimidoyl chlorides . These reactions can be performed under solvent-free conditions or using green solvents like water or ionic liquids to minimize environmental impact .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and eco-friendly synthetic strategies are often employed to scale up the production of such compounds. Metal-free synthetic routes are preferred to avoid the high costs, toxicity, and waste associated with metal-catalyzed reactions .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-3,5-diphenylisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The isoxazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-3,5-diphenylisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4,5-Dihydro-3,5-diphenylisoxazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

3,5-diphenyl-4,5-dihydro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-10,15H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTURVIUZIGWEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4894-23-9
Record name Isoxazole, 4,5-dihydro-3,5-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004894239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC91647
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91647
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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